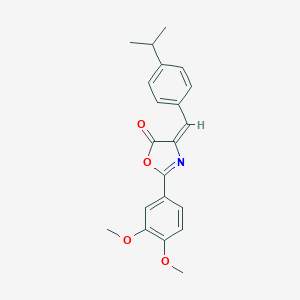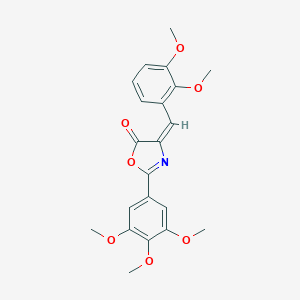![molecular formula C22H19NO4 B381824 2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326907-60-2](/img/structure/B381824.png)
2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For instance, a related compound, 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one, has been characterized by 1H-NMR, 13C-NMR, IR, and X-ray single-crystal determination .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental and computational methods. For a related compound, 2-(3,4-Dimethoxyphenyl)ethanol, properties such as boiling point (172-174 °C/17 mmHg), melting point (46-49 °C), and molecular weight (182.22) have been reported .Wissenschaftliche Forschungsanwendungen
Anticancer Therapeutics
This compound exhibits properties that make it a candidate for anticancer drug research. Its structure is similar to that of molecules known to act as NF-κB inhibitors . NF-κB is a protein complex that controls the transcription of DNA and is known to play a role in cancer cell proliferation and survival. By inhibiting NF-κB, this compound could potentially be used to halt the growth of cancer cells.
Antibacterial and Antifungal Agents
Derivatives of this compound have shown potent antibacterial and antifungal activities . This suggests that it could be used in the development of new antibiotics and antifungals, especially in an era where resistance to existing drugs is a growing concern.
Anti-inflammatory Applications
The compound’s derivatives are also known to exhibit anti-inflammatory properties . This makes them useful in the treatment of chronic inflammatory diseases. They could be used to develop medications that reduce inflammation and alleviate symptoms in conditions such as arthritis or inflammatory bowel disease.
Immunological Modulators
Some derivatives of this compound can act as immunological modulators . These substances can modify the immune response, which is beneficial in treating autoimmune diseases and allergies, where the immune system reacts inappropriately.
Neuroprotective Agents
Compounds with similar structures have been identified as potential neuroprotective agents . They might impact brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases. This includes conditions like Alzheimer’s disease and multiple sclerosis.
Precursors for Complex Molecules
Due to the presence of the tetrahydroquinoline moiety, this compound is an important precursor for more complex molecules with bio-utilities . It can be used in the synthesis of various natural products and in the production of new materials.
Retinoid Nuclear Modulators
The structure of this compound is conducive to acting as retinoid nuclear modulators . These are important agents for the treatment of metabolic and immunological diseases, offering a pathway to manage conditions like psoriasis or certain types of cancer.
Green Chemistry Applications
The synthesis of this compound involves a green Povarov reaction . This indicates its role in promoting sustainable chemical practices. It can be used in research focused on developing environmentally friendly synthesis methods for organic compounds.
Zukünftige Richtungen
The future directions in the study of “2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, ongoing efforts are being made to develop efficient synthetic methods for the construction of potential bioactive fused polycyclic compounds .
Wirkmechanismus
Target of Action
The primary targets of the compound “2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” are currently unknown. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Mode of Action
Isoquinoline derivatives are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, modulating their activity, and affecting cellular processes .
Biochemical Pathways
Isoquinoline derivatives can affect various biochemical pathways depending on their specific targets . For example, some isoquinoline derivatives have been found to inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation.
Result of Action
Isoquinoline derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Eigenschaften
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-26-18-10-9-14(13-19(18)27-2)11-12-23-21(24)16-7-3-5-15-6-4-8-17(20(15)16)22(23)25/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNMCXFYJFXICQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(5-methyl-2-furoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B381742.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B381743.png)
![2-Methyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B381744.png)
![4-(2-Methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B381746.png)
![7-[[5-(4-Methoxyphenyl)-4-thieno[2,3-d]pyrimidinyl]oxy]-4-methyl-1-benzopyran-2-one](/img/structure/B381750.png)

![Dimethyl 5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}isophthalate](/img/structure/B381755.png)
![methyl 2,4-dimethyl-5-{[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B381757.png)
![Dimethyl 5-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}isophthalate](/img/structure/B381758.png)
![ethyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B381759.png)
![7-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-2H-chromen-2-one](/img/structure/B381760.png)
![ethyl 4-(4-methoxyphenyl)-2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B381762.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B381764.png)